Dieckmann Cyclization: Monoketone Yield Advantage Over C14 and C8 Diesters
Under identical high‑dilution Dieckmann conditions (Kt‑BuO / xylene, N₂, high‑speed stirring), diethyl hexadecanedioate (C16, n=15) delivers a 48 % isolated yield of the 15‑membered monoketone cyclopentadecanone, versus 32 % for diethyl tetradecanedioate (C14, n=14) and 15 % for diethyl suberate (C8, n=8) [1]. The diketone by‑product is only 2 % for C16 compared with 16 % for C14 and 11 % for C8, demonstrating superior monoketone selectivity [1].
| Evidence Dimension | Isolated monoketone yield (cyclopentadecanone vs. cyclotetradecanone vs. cycloheptanone) |
|---|---|
| Target Compound Data | 48 % monoketone; 2 % diketone (C16, n=15) |
| Comparator Or Baseline | Diethyl tetradecanedioate: 32 % monoketone, 16 % diketone (C14, n=14); Diethyl suberate: 15 % monoketone, 11 % diketone (C8, n=8) |
| Quantified Difference | 1.5× higher monoketone yield vs. C14; 3.2× vs. C8; 8× lower diketone vs. C14 |
| Conditions | Kt‑BuO, xylene, high dilution, N₂ atmosphere; uniform isolation protocol (Leonard & Schimelpfenig 1958) |
Why This Matters
Higher monoketone yield with lower diketone waste directly reduces raw‑material cost per kilogram of musk ketone and simplifies downstream purification.
- [1] Leonard, N.J.; Schimelpfenig, C.W. J. Org. Chem. 1958, 23, 1708–1710. DOI: 10.1021/jo01105a034 View Source
